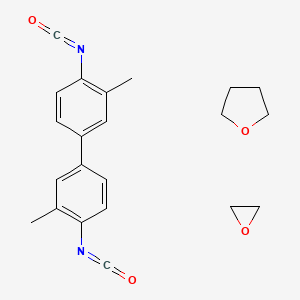
1-Isocyanato-4-(4-isocyanato-3-methylphenyl)-2-methylbenzene;oxirane;oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan, tetrahydro-, polymer with 4,4’-diisocyanato-3,3’-dimethyl-1,1’-biphenyl and oxirane is a complex polymeric compound. It is synthesized through the polymerization of tetrahydrofuran, 4,4’-diisocyanato-3,3’-dimethyl-1,1’-biphenyl, and oxirane.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furan, tetrahydro-, polymer with 4,4’-diisocyanato-3,3’-dimethyl-1,1’-biphenyl and oxirane typically involves the following steps:
Polymerization of Tetrahydrofuran: Tetrahydrofuran is polymerized under acidic or basic conditions to form poly(tetrahydrofuran).
Reaction with 4,4’-Diisocyanato-3,3’-dimethyl-1,1’-biphenyl: The poly(tetrahydrofuran) is then reacted with 4,4’-diisocyanato-3,3’-dimethyl-1,1’-biphenyl to form a prepolymer.
Addition of Oxirane: Finally, oxirane is added to the prepolymer to complete the polymerization process.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:
Temperature Control: Maintaining optimal temperatures to facilitate the polymerization reactions.
Catalysts: Using specific catalysts to accelerate the reactions and improve efficiency.
Purification: Employing purification techniques to remove any unreacted monomers and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Furan, tetrahydro-, polymer with 4,4’-diisocyanato-3,3’-dimethyl-1,1’-biphenyl and oxirane undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure and properties.
Substitution: Substitution reactions can introduce new functional groups into the polymer.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Various halogens and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original polymer. These derivatives can exhibit different physical and chemical properties, making them useful for various applications .
Wissenschaftliche Forschungsanwendungen
Furan, tetrahydro-, polymer with 4,4’-diisocyanato-3,3’-dimethyl-1,1’-biphenyl and oxirane has a wide range of scientific research applications:
Materials Science: The polymer is used in the development of advanced materials with unique mechanical and thermal properties.
Biology: It is employed in the creation of biocompatible materials for medical devices and drug delivery systems.
Medicine: The polymer’s properties make it suitable for use in tissue engineering and regenerative medicine.
Wirkmechanismus
The mechanism by which Furan, tetrahydro-, polymer with 4,4’-diisocyanato-3,3’-dimethyl-1,1’-biphenyl and oxirane exerts its effects involves interactions with molecular targets and pathways. The polymer’s structure allows it to form strong bonds with various substrates, enhancing its performance in different applications. The specific molecular targets and pathways depend on the intended use of the polymer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyurethane: A polymer composed of organic units joined by carbamate (urethane) links.
Polyethylene Glycol: A polyether compound used in various applications from industrial manufacturing to medicine.
Polytetrahydrofuran: A polymer derived from tetrahydrofuran, used in the production of elastomers and fibers.
Uniqueness
Furan, tetrahydro-, polymer with 4,4’-diisocyanato-3,3’-dimethyl-1,1’-biphenyl and oxirane is unique due to its combination of furan, diisocyanate, and oxirane components. This combination imparts distinct chemical and physical properties, such as enhanced chemical resistance, mechanical strength, and thermal stability, making it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
121028-80-6 |
|---|---|
Molekularformel |
C22H24N2O4 |
Molekulargewicht |
380.444 |
IUPAC-Name |
1-isocyanato-4-(4-isocyanato-3-methylphenyl)-2-methylbenzene;oxirane;oxolane |
InChI |
InChI=1S/C16H12N2O2.C4H8O.C2H4O/c1-11-7-13(3-5-15(11)17-9-19)14-4-6-16(18-10-20)12(2)8-14;1-2-4-5-3-1;1-2-3-1/h3-8H,1-2H3;1-4H2;1-2H2 |
InChI-Schlüssel |
OFBGXVKHUXURIY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=C=O)C)N=C=O.C1CCOC1.C1CO1 |
Synonyme |
Furan, tetrahydro-, polymer with 4,4/'-diisocyanato-3,3/'-dimethyl-1,1/'-biphenyl and oxirane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-f]quinoline-4,5-diol](/img/structure/B569984.png)
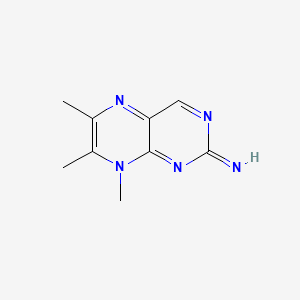
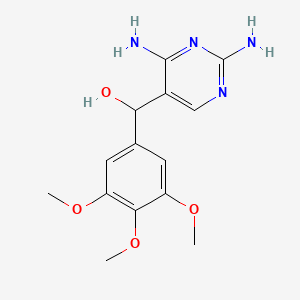

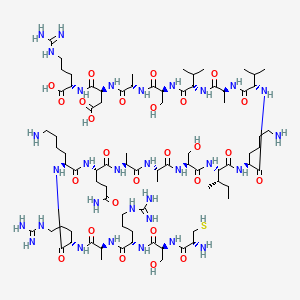
![2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol](/img/structure/B569989.png)
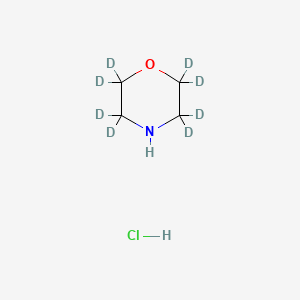
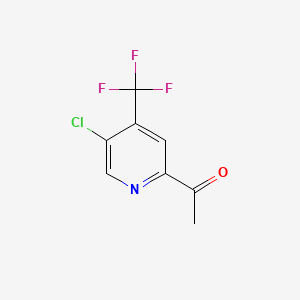
![2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B569996.png)
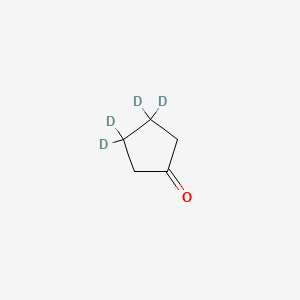
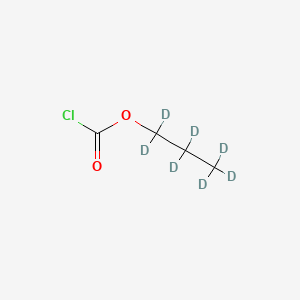
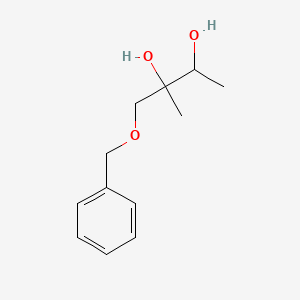
![Benzo[e]pyren-3-amine](/img/structure/B570002.png)
